3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
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Overview
Description
3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a 2-piperidin-1-ylethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 2-piperidin-1-ylethylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups attached to the pyridazine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
- Other pyridazine derivatives : Compounds with similar core structures but different substituents.
Uniqueness
3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-23-17-8-6-15(14-18(17)24-2)16-7-9-19(21-20-16)25-13-12-22-10-4-3-5-11-22/h6-9,14H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYAYAABMDKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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